molecular formula C11H11ClN2O2S B12773615 4-Imidazolidinone, 5-((4-chlorophenoxy)methyl)-5-methyl-2-thioxo- CAS No. 4677-66-1

4-Imidazolidinone, 5-((4-chlorophenoxy)methyl)-5-methyl-2-thioxo-

Cat. No.: B12773615
CAS No.: 4677-66-1
M. Wt: 270.74 g/mol
InChI Key: QMXVSBYEDUQLDT-UHFFFAOYSA-N
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Description

4-Imidazolidinone, 5-((4-chlorophenoxy)methyl)-5-methyl-2-thioxo- is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazolidinone core with a chlorophenoxy methyl group and a thioxo group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 5-((4-chlorophenoxy)methyl)-5-methyl-2-thioxo- typically involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole. The reaction is carried out in dichloromethane at ambient temperature, yielding the desired imidazolidinone derivatives . The process may involve multiple steps, including the formation of intermediate compounds and subsequent conversion to the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 5-((4-chlorophenoxy)methyl)-5-methyl-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and development.

Scientific Research Applications

4-Imidazolidinone, 5-((4-chlorophenoxy)methyl)-5-methyl-2-thioxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 5-((4-chlorophenoxy)methyl)-5-methyl-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its cytotoxic activity against cancer cells may be due to the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives with different substituents, such as:

  • 4-Imidazolidinone, 5-((4-methoxyphenoxy)methyl)-5-methyl-2-thioxo-
  • 4-Imidazolidinone, 5-((4-bromophenoxy)methyl)-5-methyl-2-thioxo-
  • 4-Imidazolidinone, 5-((4-fluorophenoxy)methyl)-5-methyl-2-thioxo-

Uniqueness

The uniqueness of 4-Imidazolidinone, 5-((4-chlorophenoxy)methyl)-5-methyl-2-thioxo- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group and the thioxo group differentiates it from other similar compounds, potentially leading to unique applications and effects.

Properties

CAS No.

4677-66-1

Molecular Formula

C11H11ClN2O2S

Molecular Weight

270.74 g/mol

IUPAC Name

5-[(4-chlorophenoxy)methyl]-5-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H11ClN2O2S/c1-11(9(15)13-10(17)14-11)6-16-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H2,13,14,15,17)

InChI Key

QMXVSBYEDUQLDT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=S)N1)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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